molecular formula C17H21BO2 B1401406 4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane CAS No. 1379610-55-5

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane

Cat. No. B1401406
CAS RN: 1379610-55-5
M. Wt: 268.2 g/mol
InChI Key: IATJPDTWLZBVBU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane is a chemical compound with the CAS Number: 1062555-59-2 . It has a molecular weight of 330.23 and a linear formula of C22H23BO2 .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Development of Synthesis Building Blocks

  • Büttner et al. (2007) explored the potential of a derivative of this compound in the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, specifically in the development of new syntheses for retinoid agonists like disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

Fluorescence Probes for Hydrogen Peroxide Detection

  • Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using a related compound for the detection of hydrogen peroxide (H2O2), demonstrating its applicability in designing sensitive detection systems (Lampard et al., 2018).

Suzuki–Miyaura Coupling Reactions

  • Sato, Maruyama, and Tanemura (2002) prepared a derivative for the Suzuki–Miyaura coupling reaction, contributing to the synthesis of binuclear ruthenocene derivatives with potential electronic applications (Sato, Maruyama, & Tanemura, 2002).
  • Schulte and Ihmels (2022) utilized a similar compound in synthesizing borylated norbornadienes, further applied in Pd-catalyzed Suzuki–Miyaura coupling reactions for molecular solar thermal energy storage (Schulte & Ihmels, 2022).

Continuous Flow Synthesis Processes

  • Fandrick et al. (2012) described a scalable continuous-flow process for preparing a derivative of this compound, highlighting its utility in large-scale synthesis of propargylation reagents (Fandrick et al., 2012).

Synthesis of Semiconducting Polymers

  • Kawashima et al. (2013) developed a precursor for the synthesis of high-performance semiconducting polymers, showcasing the compound's role in advanced material science (Kawashima et al., 2013).

Synthesis of Organometallic Compounds

  • Spencer et al. (2002) synthesized derivatives to investigate their inhibitory activity against serine proteases, contributing to the field of bioactive organometallic chemistry (Spencer et al., 2002).
  • Das et al. (2015) synthesized novel derivatives for potential applications in neurodegenerative disease therapeutics and new materials for LCD technology (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Polymer Synthesis and Characterization

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(naphthalen-2-ylmethyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2/c1-16(2)17(3,4)20-18(19-16)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATJPDTWLZBVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743911
Record name 4,4,5,5-Tetramethyl-2-[(naphthalen-2-yl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379610-55-5
Record name 4,4,5,5-Tetramethyl-2-[(naphthalen-2-yl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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